4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-3-15-9-11-16(12-10-15)28(25,26)24-18-7-4-6-17(14(18)2)20-23-19-8-5-13-22-21(19)27-20/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITPWSREZNQCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the annulation of a thiazole ring onto a pyridine derivative . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole or pyridine rings.
Reduction: This can affect the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits potential anticancer properties, primarily through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. PI3K is crucial in regulating cell growth and survival; thus, targeting this pathway can lead to effective cancer therapies. Preliminary studies have shown that this compound may inhibit tumor growth in various cancer models, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies suggest that it may outperform traditional antibiotics like ampicillin and streptomycin in specific assays. The thiazolo[5,4-b]pyridine structure is known for its ability to disrupt bacterial cell walls or inhibit vital metabolic pathways, contributing to its effectiveness as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Research Applications
This compound serves as a valuable building block in organic synthesis for creating novel heterocyclic compounds with potential biological activities. Its interactions with various biological targets make it an essential subject of study in medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines by inducing apoptosis through PI3K pathway inhibition.
- Antimicrobial Testing : Comparative assays showed that derivatives of this compound had lower minimum inhibitory concentrations (MICs) against resistant bacterial strains compared to standard antibiotics.
- Anti-inflammatory Models : Animal models treated with this compound exhibited reduced swelling and pain responses in inflammatory conditions, supporting its potential use in clinical settings.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, the sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways . The thiazolo[5,4-b]pyridine moiety may also play a role in binding to specific proteins or DNA, affecting cellular processes.
Comparison with Similar Compounds
Enzymatic Selectivity and Binding Mode
- PI3K Isoform Selectivity : Compound 19a shows >10-fold selectivity for PI3Kα over PI3Kβ, a trend likely shared by the target compound due to structural similarities .
- Docking Analysis : The thiazolo[5,4-b]pyridine core forms hydrogen bonds with catalytic lysine residues (e.g., Lys802 in PI3Kα), while sulfonamide substituents fine-tune binding .
Biological Activity
4-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its diverse pharmacological properties, making it a candidate for further research into its biological effects.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazolo[5,4-b]pyridine Core : This heterocyclic structure is associated with various biological activities, including antimicrobial and anticancer effects.
- Benzenesulfonamide Moiety : This functional group is known to mimic natural substrates, potentially allowing the compound to interact with specific enzymes and biochemical pathways.
Biological Activities
Research indicates that this compound may exhibit several significant biological activities:
Antimicrobial Activity
The compound shows promising antimicrobial properties against various pathogens. Preliminary studies suggest that derivatives of thiazolo[5,4-b]pyridines possess antibacterial potency superior to conventional antibiotics. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.008 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | 0.008 | Antibacterial |
| 4-methoxy-N-(2-methylphenyl)benzenesulfonamide | TBD | Antimicrobial |
Anticancer Activity
The potential anticancer properties of this compound are linked to its ability to inhibit specific enzymes involved in cancer progression. The sulfonamide group may disrupt critical cellular functions related to inflammation and tumor growth. Research on similar compounds has shown significant inhibition of topoisomerase enzymes, which are crucial in DNA replication and transcription .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, potentially inhibiting enzymes involved in inflammatory pathways.
- Interaction with Receptors : The thiazolo[5,4-b]pyridine core may interact with a range of biological targets, affecting multiple signaling pathways .
Case Studies
A recent study evaluated the biological activity of various thiazole derivatives, including those with similar structures to our compound. These studies highlighted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
